3,4-dihydro-2(1H)-quinazolinethione

Description

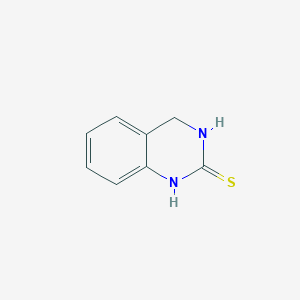

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNAMTKXQSLQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394603 | |

| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22820-08-2 | |

| Record name | NSC158596 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydro 2 1h Quinazolinethiones and Analogues

One-Pot and Multicomponent Reaction (MCR) Approaches

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 3,4-dihydro-2(1H)-quinazolinethiones from simple and readily available starting materials. These reactions combine multiple operational steps in a single flask without the isolation of intermediates, leading to reduced reaction times, lower costs, and decreased waste generation.

A notable one-pot, two-step synthesis involves the reaction of o-azidobenzaldehydes with aryl amines and carbon disulfide. umb.edu This method proceeds through a reductive amination followed by a Staudinger-aza-Wittig reaction to afford the desired 3,4-dihydroquinazoline-2(1H)-thiones. umb.edu Another versatile approach is the three-component reaction of isatoic anhydride (B1165640), amines, and aromatic aldehydes, which can be facilitated by various catalysts. arkat-usa.org

The development of novel MCRs continues to provide access to diverse quinazoline (B50416) derivatives. For instance, a one-pot, three-component synthesis of 3,4-dihydroquinazoline derivatives has been developed using a diethyl azodicarboxylate (DEAD)-promoted oxidative Ugi/aza-Wittig reaction. sioc-journal.cn This reaction of iminophosphoranes, N-aryl-1,2,3,4-tetrahydroisoquinolines, and acids yields 3-(tetrahydroisoquinolin-1-formyl) substituted 3,4-dihydroquinazolines in moderate to good yields. sioc-journal.cn

Table 1: Examples of One-Pot and Multicomponent Reactions for Quinazoline Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| o-Azidobenzaldehydes, Aryl Amines, Carbon Disulfide | Reductive amination, Staudinger-aza-Wittig reaction | 3,4-Dihydroquinazoline-2(1H)-thiones | umb.edu |

| Isatoic Anhydride, Amines, Aromatic Aldehydes | Imidazole-based ionic liquid-supported on SBA-15, H2O:EtOH, 50 °C | 2,3-Dihydroquinazolin-4(1H)-ones | arkat-usa.org |

| Iminophosphoranes, N-Aryl-1,2,3,4-tetrahydroisoquinolines, Acids | DEAD, Tandem oxidative Ugi/aza-Wittig reaction | 3-(Tetrahydroisoquinolin-1-formyl) substituted 3,4-dihydroquinazolines | sioc-journal.cn |

| 2-Aminobenzamides, Aldehydes | SnCl2 (1%), EtOH, 120 °C, microwave | 2,3-Dihydroquinazolin-4(1H)-ones | nih.gov |

Tandem Reactions and Cascade Cyclizations

Tandem reactions, also known as cascade or domino reactions, are a subclass of one-pot reactions where a series of intramolecular or intermolecular transformations occur sequentially without the need for additional reagents or catalysts after the initial step. These elegant processes allow for the rapid construction of complex molecular architectures from simple precursors.

A ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles and alcohols provides an efficient route to 2-arylquinazolin-4(3H)-ones under an air atmosphere. rsc.org This method is notable for its broad substrate scope and high yields without the requirement of external oxidants or reductants. rsc.org Another example is the palladium-catalyzed annulation following an ammonia-Ugi-4CR, which allows for the rapid synthesis of diverse substituted polycyclic quinazolinones. nih.gov

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are a cornerstone of modern heterocyclic synthesis due to the unique reactivity of the isocyanide functional group. The Ugi and Passerini reactions are the most prominent examples of IMCRs.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction has been adapted for the synthesis of quinazolinone scaffolds. For instance, a two-step approach involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been developed for the synthesis of polycyclic quinazolinones. nih.gov In a novel application, cyanamide (B42294) has been used as the amine component in an Ugi-4CR, followed by a radical reaction to construct diverse quinazolinone structures. nih.gov

A three-component reaction of o-phenylenediamines, various carbonyl compounds, and isocyanides in the presence of a catalytic amount of p-toluenesulfonic acid affords highly substituted 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives in good to excellent yields at room temperature. nih.gov

Table 2: Isocyanide-Based Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Components | Key Features | Product Type | Reference |

| Ugi-4CR | Aldehyde, Cyanamide, Isocyanide, Carboxylic Acid | Use of cyanamide as amine component, followed by radical cyclization | Polycyclic Quinazolinones | nih.gov |

| Three-Component Reaction | o-Phenylenediamines, Carbonyl Compounds, Isocyanides | p-Toluenesulfonic acid catalysis, room temperature | 3,4-Dihydroquinoxalin-2-amine derivatives | nih.gov |

| Ugi/Aza-Wittig Reaction | Iminophosphoranes, N-Aryl-1,2,3,4-tetrahydroisoquinolines, Acids | DEAD-promoted, oxidative | 3,4-Dihydroquinazolines | sioc-journal.cn |

Catalyst-Mediated Syntheses (e.g., Acidic, Metal Catalysis)

Catalysis plays a pivotal role in the synthesis of 3,4-dihydro-2(1H)-quinazolinethiones and their analogues by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both acid and metal catalysts have been extensively employed.

Acid catalysts, such as p-toluenesulfonic acid, are effective in promoting the condensation reactions that lead to the quinazoline core. nih.gov For example, it catalyzes the three-component reaction of o-phenylenediamines, carbonyl compounds, and isocyanides. nih.gov

Metal catalysts, including those based on tin, ruthenium, and palladium, have also been widely used. A simple and efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the use of 1% SnCl₂ as a catalyst for the microwave-assisted coupling of 2-aminobenzamide (B116534) with aldehydes. nih.gov Ruthenium catalysts have been employed for the tandem cyclization of 2-nitrobenzonitriles and alcohols to form 2-arylquinazolin-4(3H)-ones. rsc.org Palladium catalysis is crucial in the annulation step of a two-step Ugi-based synthesis of polycyclic quinazolinones. nih.gov

Solvent-Free and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Solvent-free reactions and the use of green solvents are key aspects of this approach.

A catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones has been reported from 2-aminobenzothioamides and aldehydes in water, offering an environmentally friendly alternative to traditional methods. nih.gov Similarly, 2-substituted-2,3-dihydro-4(1H)-quinazolinones can be synthesized in high yields by the condensation of 2-anthranilamide with aromatic aldehydes or ketones in refluxing water without a catalyst. researchgate.net

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea (B33335), represents another green chemistry approach. scilit.comdoaj.org For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using this DES. scilit.comdoaj.org Microwave irradiation is another green technique that can accelerate reactions and improve yields, as demonstrated in the synthesis of 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives. nih.gov

Table 3: Green Chemistry Approaches to Quinazolinone Synthesis

| Method | Key Features | Product Type | Reference |

| Catalyst-free reaction in water | Environmentally friendly solvent, no catalyst required | 2-Aryl-1,2-dihydro-quinazolin-4(1H)-thiones | nih.gov |

| Reaction in refluxing water | Catalyst-free, simple work-up | 2-Substituted-2,3-dihydro-4(1H)-quinazolinones | researchgate.net |

| Deep Eutectic Solvent (Choline chloride:urea) | Green solvent, two-step reaction | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | scilit.comdoaj.org |

| Microwave irradiation | Reduced reaction time, higher yield | 3-Substituted-2,3-dihydroquinazolin-4(1H)-one derivatives | nih.gov |

Synthesis from Precursor Molecules

The synthesis of 3,4-dihydro-2(1H)-quinazolinethiones can also be achieved through the cyclization of appropriately functionalized precursor molecules. This approach allows for the introduction of specific substituents at various positions of the quinazoline ring.

Reactions of Arylureas or Thioureas with Aldehydes

A classical and straightforward method for the synthesis of 3,4-dihydro-2(1H)-quinazolinethione derivatives involves the reaction of arylthioureas with aldehydes. This acid-catalyzed condensation reaction leads to the formation of the heterocyclic ring system.

For instance, the reaction of o-phenylenediamines with carbonyl compounds and isocyanides, which can be considered a variation of this approach, yields 3,4-dihydroquinoxalin-2-amine derivatives. nih.gov The initial step often involves the formation of an imine from the aldehyde and one of the amino groups of the diamine, followed by an intramolecular cyclization with the isocyanide. nih.gov

Cyclization Reactions of Anthranilic Acid Derivatives

The cyclization of anthranilic acid and its derivatives serves as a foundational and versatile approach for the synthesis of quinazolinone-type structures. nih.govscispace.com A common strategy involves the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclization. nih.govscispace.com

A widely employed method for the synthesis of 4(3H)-quinazolinones starts with the acylation of anthranilic acid using an acyl chloride. The subsequent ring closure, often facilitated by acetic anhydride, leads to the formation of a 1,3-benzoxazin-4-one intermediate. This intermediate can then be treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.gov For instance, the reaction of anthranilic acid with chloro-acyl chlorides like 3-chloropropionyl chloride or 4-chlorobutyryl chloride produces the corresponding N-acyl-anthranilic acids. scispace.com These intermediates, upon treatment with acetic anhydride, form benzoxazinones which can be condensed with amines to afford tricyclic 4(3H)-quinazolinone derivatives. scispace.com The choice of solvent can influence the reaction yield, with dimethylformamide (DMF) often providing better results than ethanol. scispace.com

Another approach involves the reaction of isatoic anhydride with amines to generate aminobenzamides, which can then undergo cyclocondensation with aldehydes to furnish 2,3-dihydro-4(1H)-quinazolinones. clockss.org

Staudinger-Aza-Wittig Reactions

The Staudinger-aza-Wittig reaction sequence has emerged as a powerful tool for the synthesis of 3,4-dihydro-2(1H)-quinazolinethiones and related heterocycles. researchgate.netnih.gov This reaction involves the initial formation of an iminophosphorane via the Staudinger reaction of an azide (B81097) with a phosphine (B1218219). chem-station.com The subsequent aza-Wittig reaction of the iminophosphorane with an isothiocyanate or carbon disulfide leads to the formation of the quinazolinethione ring system.

Another variation involves a one-pot, two-step synthesis where reductive amination of o-azidobenzaldehydes and aryl amines is followed by a Staudinger-aza-Wittig reaction with CS2 to produce 3-aryl-3,4-dihydroquinazoline-2(1H)-thiones. researchgate.net Furthermore, a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence has been developed for the synthesis of polysubstituted 3,4-dihydroquinazolines. This multi-component approach utilizes the reaction of 2-azidobenzaldehydes, a carboxylic acid, and an isocyanide to form an azide intermediate. This intermediate is then treated with triphenylphosphine, an isocyanate (or CS2), and a secondary amine to yield the final products. nih.gov

Condensation Reactions

Condensation reactions provide a direct and often efficient route to 3,4-dihydro-2(1H)-quinazolinethiones and their oxygen analogues, quinazolinones. These reactions typically involve the cyclocondensation of a bifunctional precursor or the reaction of two or more components in a single step.

One straightforward approach is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.gov This green and efficient method utilizes fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, avoiding the need for a metal catalyst. The reaction proceeds smoothly and tolerates a wide range of substrates, providing good to excellent yields of quinazolin-4(3H)-ones. nih.gov

Another efficient method involves the one-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate (B1221674) in water at room temperature. researchgate.net The reaction first forms a urea derivative, which then undergoes cyclization with sodium hydroxide. The final product is obtained in near-quantitative yield by simple filtration after acidification with hydrochloric acid. researchgate.net This eco-friendly method is scalable, as demonstrated by a successful reaction at the kilogram scale. researchgate.net

The use of graphene oxide nanosheets as a catalyst has also been reported for the synthesis of 2,3-dihydroquinazolinones from anthranilamide and an aldehyde or ketone in an aqueous medium at room temperature. rsc.org

Diastereoselective and Chemodivergent Synthetic Strategies

The development of diastereoselective and chemodivergent synthetic strategies allows for the controlled synthesis of specific stereoisomers and structurally diverse molecules from common starting materials.

Diastereoselective Synthesis:

A notable example of diastereoselective synthesis is the catalytic asymmetric Staudinger–aza-Wittig reaction for the desymmetrization of ketones. This method provides highly enantioselective access to nitrogen heterocycles with a chiral quaternary center. nih.gov For instance, the reaction of (3-azidopropyl)indanedione with a chiral phosphine catalyst can yield indano[1,2-b]piperidine derivatives with high enantiomeric excess. The stereochemistry of the ring juncture (cis or trans) can be controlled by the subsequent reduction conditions. nih.gov Reduction with lithium aluminum hydride followed by mesylation and then treatment with magnesium in methanol (B129727) leads to a cis ring juncture, while reduction with sodium borohydride (B1222165) in methanol results in a trans ring juncture. nih.gov

Chemodivergent Synthesis:

Chemodivergent strategies enable the synthesis of different product scaffolds from the same starting materials by tuning the reaction conditions. For example, the reaction of 2-azidobenzaldehydes can be directed towards different heterocyclic systems. While the Staudinger-Aza-Wittig reaction with CS2 leads to 3,4-dihydro-2(1H)-quinazolinethiones, alternative reaction pathways can be explored. researchgate.net

Scale-Up Considerations for Synthetic Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Traditional methods for synthesizing quinazolinone structures often involve harsh reaction conditions, multiple steps, and difficult purification processes, which can limit their large-scale applicability. google.com

However, recent advancements have focused on developing more scalable and environmentally friendly synthetic routes. For instance, the one-pot synthesis of quinazoline-2,4(1H,3H)-diones in water is a prime example of a scalable process. researchgate.net This method is not only eco-efficient due to the use of water as a solvent and simple filtration for product isolation but has also been successfully scaled up to produce kilogram quantities of the desired product. researchgate.net This demonstrates its potential for industrial application in the chemical and pharmaceutical sectors. researchgate.net

The development of continuous flow techniques also offers a promising avenue for the scale-up of quinazolinone synthesis, often leading to faster reaction times and higher yields. organic-chemistry.org These methods provide better control over reaction parameters and can facilitate safer and more efficient large-scale production.

Structural Elucidation and Chemical Modification Strategies

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the unambiguous characterization of quinazolinethione scaffolds. These techniques, when used in concert, provide a comprehensive picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of 3,4-dihydro-2(1H)-quinazolinethione derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for the precise assignment of the molecular skeleton. researchgate.netnih.gov

In the ¹H NMR spectrum of 2,3-dihydroquinazolin-4(1H)-ones, characteristic signals reveal the key structural features. For instance, the protons on the heterocyclic ring and the substituents exhibit distinct chemical shifts (δ) and coupling constants (J), which are influenced by their neighboring atoms. nih.govacgpubs.org The presence of singlet peaks for certain protons can indicate their unique position within the molecule, not coupled to other protons. acgpubs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish proton-proton and proton-carbon correlations, further confirming the structural assignments. researchgate.net

Below is an interactive table showcasing representative NMR data for a 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivative.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| NH (ring) | 5.80 (br s) | - |

| CH (C2) | 5.92 (s) | 66.8 |

| Aromatic CH | 6.65-7.99 (m) | 114.9-148.4 |

| C=O (C4) | - | 164.1 |

| Data sourced from studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives. acgpubs.org |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its analogs, IR spectra provide clear evidence for the key structural motifs. The presence of characteristic absorption bands corresponding to specific bond vibrations confirms the successful synthesis of the target compounds. nih.govmdpi.com

Key vibrational frequencies observed in the IR spectra of quinazolinone derivatives include:

N-H Stretching: The N-H bonds of the quinazolinone ring typically exhibit stretching vibrations in the range of 3100-3400 cm⁻¹. acgpubs.orgrsc.orgsapub.org The exact position can be influenced by hydrogen bonding.

C=O Stretching: The carbonyl group (C=O) at position 4 gives rise to a strong absorption band, usually between 1640 cm⁻¹ and 1740 cm⁻¹. sapub.orgnih.gov This is a highly characteristic peak for this class of compounds.

C=S Stretching: In thione derivatives, the C=S bond will show a characteristic absorption, although it can be weaker and more variable than the C=O stretch.

Aromatic C-H and C=C Stretching: The aromatic ring of the quinazoline (B50416) system displays C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org

Aliphatic C-H Stretching: If alkyl substituents are present, their C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ range. rsc.org

The following table summarizes typical IR absorption bands for 2,3-disubstituted quinazolin-4(3H)-one derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=O | Stretching | 1640 - 1740 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Data compiled from various studies on quinazolinone derivatives. acgpubs.orgrsc.orgsapub.orgnih.gov |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and its derivatives, and to gain structural information through the analysis of their fragmentation patterns. rsc.orglibretexts.orgyoutube.com Electron ionization (EI) and electrospray ionization (ESI) are common methods used to generate ions for MS analysis. nih.govsapub.org

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org The fragmentation of the molecular ion gives rise to a series of fragment ions, which are characteristic of the compound's structure. The analysis of these fragmentation patterns can help to confirm the identity of the compound and to elucidate the connectivity of its atoms. libretexts.orgmiamioh.edu For example, the loss of specific side chains or functional groups from the quinazolinone core can be observed as distinct peaks in the mass spectrum. sapub.org The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. sapub.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique has been instrumental in confirming the structures of various quinazoline and quinazolinone derivatives. researchgate.netresearchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles. researchgate.net

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net For instance, in the crystal structure of quinazoline-2,4(1H,3H)-dione, intermolecular N-H···O hydrogen bonds create centrosymmetric dimers, which are further connected into a two-dimensional network. researchgate.net

Chemical Modifications of the Quinazolinethione Scaffold

The versatility of the quinazolinethione scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds with tailored properties. nih.gov These modifications are typically achieved by introducing various substituents at different positions on the quinazoline ring system. nih.gov

Substituent Effects on Ring Positions (e.g., N-1, C-3, C-4)

The introduction of substituents at the N-1, C-3, and C-4 positions of the quinazolinethione ring can significantly influence the molecule's electronic properties, steric profile, and ultimately its biological activity.

N-1 Position: The N-1 position is often unsubstituted in many derivatives, retaining a hydrogen atom that can participate in hydrogen bonding. Alkylation or arylation at this position can alter the molecule's lipophilicity and steric bulk.

C-3 Position: The C-3 position is a common site for substitution, and a wide variety of aryl, alkyl, and other functional groups have been introduced at this position. nih.gov The nature of the substituent at C-3 can have a profound impact on the molecule's biological activity. For example, in a series of 2,3-disubstituted-4(3H)quinazolinones, the presence of either a phenyl or benzyl (B1604629) group at the C-3 position was a key feature. nih.gov

C-4 Position: The C-4 position in this compound is part of the thiourea (B124793) moiety. In the more extensively studied quinazolinone analogs, this position is a carbonyl group. Modifications at this position are less common but can significantly alter the chemical nature of the heterocyclic core.

The synthesis of these substituted derivatives often involves multi-step reaction sequences starting from readily available precursors like anthranilic acid. nih.govnih.gov The choice of reagents and reaction conditions allows for the controlled introduction of desired substituents at specific positions on the quinazolinone scaffold. organic-chemistry.org

Fusion of Additional Ring Systems

The fusion of additional heterocyclic rings onto the this compound core is a powerful strategy to create novel, polycyclic systems with unique chemical and biological properties. This approach often involves the reaction of the bifunctional quinazolinethione with reagents capable of forming a new ring.

One common strategy involves the synthesis of thiazolo[3,2-a]quinazolinones . This can be achieved by reacting 2-mercapto-4(3H)-quinazolinone with various bifunctional reagents. For instance, reaction with α-haloketones or α-haloesters can lead to the formation of a fused thiazole (B1198619) ring. A microwave-assisted, one-pot, two-step tandem synthesis has been developed for the efficient production of thiazolo[2,3-b]quinazolinone and thiazolo[2,3-b]quinazoline derivatives in high yields. researchgate.net

Another important class of fused systems is the triazoloquinazolines . The synthesis of Current time information in East Hants, CA.clockss.orgresearchgate.nettriazolo[4,3-a]quinazolin-5-ones can be accomplished through the cyclization of 2-hydrazino-3H-quinazolin-4-one derivatives with one-carbon donors. nih.gov For example, 3-butyl-2-hydrazino-3H-quinazolin-4-one, synthesized from butylamine, can be cyclized with various reagents to yield the corresponding triazoloquinazolines. nih.gov Furthermore, quinazoline derivatives with substituted thiosemicarbazido groups at the 2-position can undergo cyclodesulfurization to form Current time information in East Hants, CA.clockss.orgresearchgate.nettriazolo[4,3-a]quinazolinones. nih.gov The synthesis of novel quinazoline- Current time information in East Hants, CA.clockss.orgresearchgate.nettriazolo[3,4-b] Current time information in East Hants, CA.researchgate.netlibrary.walesthiadiazines has also been achieved through a pharmacophore hybridization technique. rsc.org

The following table summarizes representative examples of fused ring systems derived from quinazolinethione precursors.

| Starting Material | Reagent(s) | Fused Product | Reference(s) |

| 2-Mercapto-4(3H)-quinazolinone | α-haloketones/esters | Thiazolo[2,3-b]quinazolinones | researchgate.net |

| 3-Butyl-2-hydrazino-3H-quinazolin-4-one | One-carbon donors | 4-Butyl-1-substituted-4H- Current time information in East Hants, CA.clockss.orgresearchgate.nettriazolo[4,3-a]quinazolin-5-ones | nih.gov |

| 2-Thiosemicarbazido-quinazolines | Morpholine or Diethylamine | Current time information in East Hants, CA.clockss.orgresearchgate.netTriazolo[4,3-a]quinazolinones | nih.gov |

Derivatization Strategies for Specific Functionalization

The functionalization of this compound at specific positions is crucial for modulating its physicochemical properties and biological activity. The presence of the thione group and reactive nitrogen atoms provides multiple sites for derivatization.

A primary strategy for functionalization is S-alkylation and S-acylation of the mercapto group. The alkylation of 2-mercapto-4(3H)-quinazolinone has been widely reported. sigmaaldrich.cn For instance, reaction with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate yields the corresponding 2-(S-acetate)quinazolin-4(3H)-one derivatives. nih.gov These S-alkylated products can serve as intermediates for further modifications. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester group into an acid hydrazide, providing a linker for attaching other molecular fragments. nih.gov A variety of 2-substituted mercapto-4(3H)-quinazolinones have been prepared by reacting the parent compound with 2-chloro-N-substituted amides. nih.gov

The Mannich reaction represents another valuable tool for the functionalization of the quinazolinone ring system. This reaction allows for the introduction of aminomethyl groups. While direct Mannich reactions on this compound are less common, related quinazolinone systems can undergo this transformation. For example, a three-component Mannich-type reaction involving 2-methylquinazolinones, aryl aldehydes, and anilines has been reported to yield functionalized products. nih.govresearchgate.net This highlights the potential for similar strategies to be adapted for the quinazolinethione scaffold.

The table below provides examples of derivatization strategies for this compound and its analogs.

| Derivatization Strategy | Reagent(s) | Product Type | Reference(s) |

| S-Alkylation | Ethyl bromoacetate, K₂CO₃ | 2-(S-Acetate)quinazolin-4(3H)-ones | nih.gov |

| S-Alkylation | 2-Chloro-N-substituted amides, K₂CO₃ | 2-Substituted mercapto-4(3H)-quinazolinones | nih.gov |

| S-Acylation followed by hydrazinolysis | Ethyl bromoacetate, then Hydrazine hydrate | 2-(S-Hydrazide)quinazolin-4(3H)-ones | nih.gov |

| Mannich-type Reaction (on related quinazolinones) | Aryl aldehydes, Anilines | C2-functionalized quinazolinones | nih.govresearchgate.net |

Quinazolinethione to Quinazolinedione/Quinazolinone Conversions

The conversion of the thione functionality in this compound to a carbonyl group is a significant transformation that leads to the formation of quinazolinediones or quinazolinones. These conversions often involve oxidation or desulfurization reactions.

A remarkable and efficient method for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones involves the reaction of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones with sodamide under mild conditions. researchgate.netlibrary.wales This reaction provides a direct route to the corresponding dione (B5365651) derivatives.

The conversion to 2-arylquinazolin-4(3H)-ones can be achieved through a two-step procedure. First, selective S-benzylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is performed using benzyl bromide in the presence of sodium hydride. clockss.org The resulting 2-(benzylsulfanyl)quinazolin-4(3H)-ones can then undergo a copper-catalyzed Suzuki-type Liebeskind-Srogl cross-coupling reaction with arylboronic acids to yield the desired 2-arylquinazolin-4(3H)-ones. clockss.org Alternatively, a direct conversion can be achieved via a Stille-type coupling with (het)arylstannanes promoted by a copper catalyst. clockss.org

Furthermore, the thione group can be replaced by a hydrazinyl group, which can then be used to construct other heterocyclic systems. For instance, 2-mercapto-3-methylquinazolin-4(3H)-one reacts with hydrazine hydrate to afford 2-hydrazinyl-3-methylquinazolin-4(3H)-one. nih.gov

The following table summarizes key conversion reactions of this compound derivatives.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 3-Substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | Sodamide | 3-Substituted quinazoline-2,4(1H,3H)-diones | researchgate.netlibrary.wales |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | 1. Benzyl bromide, NaH2. Arylboronic acid, Pd(PPh₃)₄, CuMeSal | 2-Arylquinazolin-4(3H)-ones | clockss.org |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | (Het)arylstannanes, CuBr·Me₂S | 2-(Het)arylquinazolin-4(3H)-ones | clockss.org |

| 2-Mercapto-3-methylquinazolin-4(3H)-one | Hydrazine hydrate | 2-Hydrazinyl-3-methylquinazolin-4(3H)-one | nih.gov |

Lack of Specific Research Data for Theoretical and Computational Investigations of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific theoretical and computational studies focused solely on the chemical compound this compound that align with the requested detailed outline. While extensive research exists on the computational analysis of similar heterocyclic thione compounds, such as triazole and pyridine (B92270) derivatives, this specific information could not be located for this compound itself.

The fields of theoretical and computational chemistry frequently employ methods like Density Functional Theory (DFT) to explore the properties of molecules. These studies typically involve:

Electronic Structure and Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electron-donating/accepting capabilities.

Conformational and Geometrical Optimization: Calculating the most stable three-dimensional shape of a molecule and its geometric parameters, such as bond lengths and angles.

Tautomerism Studies: Investigating the equilibrium between different structural isomers, like the thione-thiol tautomerism common in molecules with a thiocarbonyl group. This includes assessing the relative stability of each tautomer and the energy barriers for their interconversion.

Solvent Effects: Using computational models like the Polarizable Continuum Model (PCM) to simulate how different solvents influence tautomeric equilibria and molecular stability.

For analogous compounds, such as derivatives of 1,2,4-triazole-3-thione, studies have shown that the thione form is generally the most stable tautomer in the gas phase. researchgate.netscribd.com Computational methods like B3LYP are often employed for these investigations. researchgate.net Furthermore, research on other heterocyclic systems demonstrates that solvent polarity can significantly influence tautomeric preferences, often stabilizing more polar tautomers. nih.govresearchgate.net

However, without dedicated research on this compound, it is not possible to provide the specific data tables and detailed findings for its electronic structure, reaction pathways, or tautomeric behavior as requested in the outline. The application of findings from other molecular systems would be speculative and would not adhere to the strict focus on the specified compound.

Theoretical and Computational Investigations of 3,4 Dihydro 2 1h Quinazolinethiones

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in predicting the activity of new compounds and guiding the design of more potent derivatives. nih.govresearchgate.net

2D and 3D QSAR Model Development

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed to understand the structural requirements for the biological activity of quinazoline (B50416) derivatives, a class to which 3,4-dihydro-2(1H)-quinazolinethiones belong. nih.govnih.gov The development of these models is a fundamental tool for the rational design of new bioactive compounds. mdpi.com

In a typical 2D-QSAR study, the molecular structures of the compounds are first drawn and then optimized to achieve a stable conformation with the lowest energy. nih.gov This is often done using molecular mechanics force fields followed by semi-empirical methods. nih.gov For 3D-QSAR studies, the three-dimensional structures of the compounds are generated and aligned. The biological activity data, often expressed as IC₅₀ values, are converted to their logarithmic form (pIC₅₀) to ensure a more stable dataset for modeling. nih.gov

A study on quinazoline derivatives utilized a heuristic method and gene expression programming (GEP) to create linear and non-linear 2D-QSAR models, respectively. nih.govnih.gov The non-linear GEP model demonstrated greater stability and predictive capability. nih.govresearchgate.net For 3D-QSAR, the Comparative Molecular Similarity Indices Analysis (CoMSIA) method is commonly employed. nih.govnih.gov In one such study, a robust 3D-QSAR model was developed with a high cross-validated correlation coefficient (Q²) of 0.63 and a non-cross-validated correlation coefficient (R²) of 0.987, indicating strong stability and predictive power. nih.govnih.gov The external validation of this model further confirmed its reliability with an R²ext value of 0.997. nih.gov

The following table summarizes the statistical parameters of a sample 3D-QSAR model developed for quinazoline derivatives.

| Parameter | Value | Description |

| Q² | 0.63 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| R² | 0.987 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| Error Value | 0.05 | Low error value suggests a high degree of accuracy. |

| R²ext | 0.997 | External validation correlation coefficient, confirming the model's predictive power on an external set of compounds. |

Molecular Descriptors in Activity Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are used in QSAR models to predict biological activity. nih.gov These descriptors can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

In the development of a linear 2D-QSAR model for quinazoline derivatives, three specific molecular descriptors were identified as being crucial for predicting their activity against osteosarcoma receptor inhibitors. nih.gov The correlation coefficients between these descriptors were calculated to ensure they were independent of each other, a necessary condition for a statistically reliable model. nih.gov

The CoMSIA method in 3D-QSAR utilizes different field descriptors to describe the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules. nih.gov In a study on quinazolines, a CoMSIA model incorporating steric (S), electrostatic (E), hydrophobic (H), hydrogen bond donor (D), and hydrogen bond acceptor (A) fields yielded the best statistical results. nih.gov The contour maps generated from these models provide a visual representation of how these fields influence the activity, offering valuable guidance for designing new, more active compounds. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org It is widely used to understand ligand-protein interactions and to predict the binding affinity and mode of small molecules to their biological targets. arxiv.orgnih.gov

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding interactions of quinazoline and dihydroquinazolinone derivatives with their target proteins. For instance, in a study targeting c-Met and VEGFR-2 tyrosine kinases, docking analysis revealed that active compounds formed key hydrogen bonds with conserved amino acid residues in the active sites of these enzymes. nih.gov Specifically, compounds were found to interact with Asp1222 in c-Met and Asp1046 and Glu885 in VEGFR-2, interactions that are crucial for inhibitory activity. nih.gov

The analysis of these interactions provides a molecular basis for the observed biological activity and helps in understanding the structure-activity relationships at a three-dimensional level. This information is critical for the rational design of more potent and selective inhibitors.

Binding Affinity and Mode Prediction

Predicting the binding affinity between a protein and a ligand is a central goal in drug discovery. biorxiv.orgnih.gov Molecular docking simulations can provide an estimation of this affinity, often expressed as a docking score. arxiv.org While docking is a powerful tool, the accuracy of binding affinity prediction can be influenced by the quality of the input structures and the scoring functions used. nih.gov

Recent advancements have explored combining docking with other computational methods to improve prediction accuracy. For example, the Folding-Docking-Affinity (FDA) framework generates 3D protein structures, docks ligands, and then predicts binding affinity from the resulting complex. biorxiv.org This approach has shown promise in outperforming traditional docking-free methods. biorxiv.orgbiorxiv.org

Furthermore, multi-instance learning approaches that utilize multiple docking poses for a single complex have been developed to enhance the prediction of binding affinity, especially when experimentally determined co-crystal structures are unavailable. nih.gov These methods have demonstrated competitive performance with state-of-the-art models that rely on crystal structures. nih.govfrontiersin.org

Biological Activity and Mechanistic Studies of 3,4 Dihydro 2 1h Quinazolinethiones and Their Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the 3,4-dihydro-2(1H)-quinazoline core have been shown to interact with and inhibit a range of critical enzymes. The following sections delineate the specific mechanisms and key findings related to their inhibitory actions.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis pathway of guanine (B1146940) nucleotides. nih.gov As such, it is a key target for antiviral, immunosuppressive, and anticancer therapies. nih.gov A series of novel quinazolinethiones and quinazolinediones have been developed and evaluated as inhibitors of IMPDH. nih.gov The research involved the synthesis of these compounds and subsequent assessment of their in vitro inhibitory values against the IMPDH II isoform. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

Enoyl-Acyl Carrier Protein Reductase (InhA) is an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, playing a vital role in the synthesis of the mycobacterial cell wall. mdpi.com It is the primary target of the frontline anti-tuberculosis drug isoniazid. mdpi.com In the search for new anti-TB agents, various quinoline (B57606) and quinazoline (B50416) derivatives have been investigated as direct InhA inhibitors.

A study on imidazoquinoline derivatives, which are structurally analogous to other antitubercular agents, showed they had modest inhibitory efficacy against the InhA protein. Current time information in Bangalore, IN. The most active compounds in this series included one with a C3-alkyl chain (40% inhibition), another with a propargyl group (49% inhibition), and a derivative bearing a thiophene (B33073) moiety, which achieved 66% inhibition at a concentration of 50 µM. Current time information in Bangalore, IN.

In another study, hybrid molecules merging 4-carboxyquinoline with triazole motifs were synthesized and tested. mdpi.com Several of these compounds showed potential as M. tuberculosis inhibitors, with compound 5n displaying the highest efficacy (MIC value of 12.5 µg/mL). mdpi.com Subsequent enzymatic assays confirmed that compounds 5g , 5i , and 5n exhibited direct inhibitory effects on the InhA enzyme. mdpi.com

Phosphodiesterase (PDE) Inhibition (e.g., PDE7A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by degrading cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). PDE7A, a cAMP-specific phosphodiesterase, is expressed in T-lymphocytes and skeletal muscle, making it a target for anti-inflammatory agents. Current time information in Bangalore, IN.

Research has identified certain quinazoline derivatives as inhibitors of PDE7. Current time information in Bangalore, IN. Specifically, sulfarylquinazolines have been reported to exhibit PDE7 inhibition. Current time information in Bangalore, IN. In a study focused on developing new PDE7A inhibitors, a series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were designed and synthesized. The inhibitory activity of these compounds was evaluated in vitro, with Theophylline (a non-selective PDE inhibitor) and BRL50481 (a selective PDE7A inhibitor) used as reference standards. Current time information in Bangalore, IN. The results indicated that compounds 4b , 4g , 5c , and 5f from this series exhibited good potency as PDE7A inhibitors. Current time information in Bangalore, IN.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that is critical for the development of the nervous system. nih.gov The deregulation of CDK5 activity is linked to the abnormal phosphorylation of proteins associated with neurodegenerative conditions such as Alzheimer's disease. nih.gov Based on crystallographic data from another potent inhibitor, a novel series of 3,4-dihydroquinazolin-2(1H)-ones was designed and synthesized to act as CDK5 inhibitors. nih.gov This investigation focused on the synthetic pathways for these compounds and established their biological relevance as inhibitors of the CDK5 enzyme. nih.gov

Tyrosine Kinase (e.g., c-Met/VEGFR-2) Inhibition

The simultaneous inhibition of multiple tyrosine kinases, such as the c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), is a recognized strategy to combat the development of therapeutic resistance in cancer treatment. mdpi.comnih.gov Several studies have focused on designing 3,4-dihydro-2(1H)-quinazolinone derivatives as dual inhibitors of these two key enzymes.

One study reported the design and synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov The results showed that all tested compounds had dual inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range. nih.gov Compounds 2c , 4b , and 4e demonstrated significant inhibition of both kinases, with IC₅₀ values ranging from 0.052 to 0.084 µM. nih.gov Molecular docking studies revealed that these compounds bind to the target proteins in a manner similar to the known inhibitor cabozantinib, forming hydrogen bonds with key amino acid residues like Asp1222 in c-Met and Asp1046 in VEGFR-2. nih.gov

Another series of 3-phenylquinazolin-2,4(1H,3H)-diones featuring a thiourea (B124793) moiety was also developed as dual VEGFR-2/c-Met inhibitors. nih.gov Compound 3e from this series showed the highest inhibitory activity, with IC₅₀ values of 83 nM and 48 nM against VEGFR-2 and c-Met, respectively. nih.gov

Table 1: Inhibitory Activity of Quinazolinone Derivatives against c-Met and VEGFR-2

| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2c | 0.084 | 0.052 | nih.gov |

| 3e | 0.048 | 0.083 | nih.gov |

| 4b | 0.063 | 0.057 | nih.gov |

| 4e | 0.076 | 0.061 | nih.gov |

| Cabozantinib (Control) | 0.035 | 0.029 | nih.gov |

Carbonic Anhydrase-II Inhibition

Carbonic anhydrase-II (CA-II) is a zinc-containing metalloenzyme involved in numerous physiological processes, including the regulation of bicarbonate concentration in the eye; its inhibition can help reduce the intraocular pressure associated with glaucoma. researchgate.net

A series of quinazolinone derivatives (4a-p ) were synthesized and evaluated for their inhibitory potential against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. researchgate.net The compounds displayed a range of moderate to significant inhibition, with IC₅₀ values from 14.0 to 59.6 μM against hCA-II. researchgate.net Structure-activity relationship studies suggested that the presence of a nitro group on the phenyl ring at the R position was a key contributor to the inhibitory activity.

Kinetic studies were performed on the most active compound, 4d , to determine its mode of inhibition. The results showed that it acts as a competitive inhibitor for both bCA-II and hCA-II, with Ki values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM, respectively. researchgate.net

Table 2: Inhibition Data for Quinazolinone Derivative 4d against Carbonic Anhydrase-II

| Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| hCA-II | 14.0 | 14.25 ± 0.017 | Competitive | researchgate.net |

| bCA-II | 8.9 | 13.0 ± 0.013 | Competitive | researchgate.net |

HMG-CoA Reductase Inhibition

Scientific literature and available research data did not provide specific information regarding the inhibitory activity of 3,4-dihydro-2(1H)-quinazolinethione or its derivatives on HMG-CoA reductase.

Glutathione S-transferase (GST) Inhibition

There is no specific information available from the searched scientific literature concerning the inhibition of Glutathione S-transferase (GST) by this compound or its derivatives.

Antimicrobial Activity: Mechanistic Investigations

Derivatives of the quinazoline scaffold have demonstrated notable antimicrobial properties. Mechanistic studies have begun to unravel the specific pathways through which these compounds exert their effects on bacteria, fungi, and viruses.

Antibacterial Mechanisms

The antibacterial action of quinazoline derivatives is often linked to the inhibition of essential bacterial enzymes required for DNA replication and maintenance. nih.gov A primary target identified for this class of compounds is DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for relieving torsional strain during replication. nih.govdiva-portal.org

Novel quinazolinone scaffolds have been developed that target DNA gyrase at the same binding site as quinolones, a well-established class of antibiotics. diva-portal.org However, these new compounds exhibit a different interaction mode, notably by not binding to key amino acid residues like Ser83 and Asp87. This distinction is significant as mutations at these sites are a common cause of quinolone resistance. diva-portal.org By circumventing these common resistance mechanisms, these quinazolinone derivatives represent a promising avenue for developing new antibacterial agents, particularly against drug-resistant Gram-negative bacteria. diva-portal.orgdiva-portal.org The proposed mechanism involves the compound binding cooperatively to a DNA pocket induced by the gyrase enzyme, thereby inhibiting its function. nih.gov

Antifungal Mechanisms

The antifungal activity of quinazoline derivatives has been attributed to several mechanisms, with chitinase (B1577495) inhibition emerging as a significant pathway. Chitin (B13524) is a vital structural component of fungal cell walls, and enzymes that synthesize or degrade it are prime targets for antifungal agents.

Studies on spiro-quinazolinone derivatives have identified them as non-competitive inhibitors of chitin synthase. nih.gov Molecular docking simulations suggest that these compounds bind to chitin synthase through multiple hydrogen bonds, which increases their binding affinity and inhibits the enzyme's activity. nih.gov This mode of action is distinct from many currently used antifungal drugs, making these compounds potential leads for combating drug-resistant fungal strains. nih.gov Other research into quinazoline-containing diketopiperazines, derived from marine fungi, also points to potent inhibition of chitinolytic enzymes as the basis for their antifungal effects. mdpi.com The inhibitory activity of various quinazolinone derivatives against several phytopathogenic fungi further underscores their potential in this area. sioc-journal.cnmdpi.comresearchgate.net

Antiviral Mechanisms

Research into the antiviral properties of the quinazoline core has identified specific activity against certain DNA viruses. A series of novel 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones were identified as potent and specific inhibitors of vaccinia virus and adenovirus-2 in vitro. nih.govnih.gov

These findings represent the first report of antiviral activity for this specific class of quinazoline derivatives against DNA viruses. nih.govnih.gov The mechanism of action is still under investigation, but the high potency and specificity observed warrant further exploration of this scaffold for antiviral drug development. nih.gov While these studies were conducted on quinazoline-2,4-dione structures, they provide a strong rationale for investigating the antiviral potential of related heterocyclic systems, including 3,4-dihydro-2(1H)-quinazolinethiones.

| Compound | Virus | EC₅₀ (µM) | Reference Drug | EC₅₀ (µM) of Ref. |

| 24b11 | Vaccinia Virus | 1.7 | Cidofovir | 25 |

| 24b13 | Adenovirus-2 | 6.2 | Cidofovir | >64 |

EC₅₀: The concentration of a drug that gives half-maximal response. nih.govnih.gov

Anti-Melanogenesis Activity: Molecular Basis

3,4-Dihydro-2(1H)-quinazolinethiones (QNTs) have been identified as potent inhibitors of melanin (B1238610) production. nih.govnih.gov The molecular basis for this activity has been investigated, revealing a mechanism that targets the synthesis of tyrosinase, the key enzyme in the melanogenesis pathway, rather than its catalytic activity. nih.govsigmaaldrich.com

The pharmacophore for the anti-melanogenesis activity of these compounds has been refined, highlighting several key structural features. The activity is primarily mediated by the hydrogen-bonding capability of the thioamide unit within the quinazolinethione core. nih.gov Additionally, the thione's ability to form complexes and the hydrophobic nature of substitutions at the 3-position play a crucial role. nih.gov A study involving a series of 3-hydrophobic substituted quinazolinethiones demonstrated that these derivatives effectively inhibit α-MSH-stimulated melanin production in B16 melanoma cells. nih.gov This suggests that the anti-melanogenesis effect is achieved by suppressing the expression of tyrosinase, thereby preventing the initial steps of melanin synthesis. nih.gov

| Compound Derivative | Substitution at 3-position | IC₅₀ (µM) for Melanin Inhibition |

| 3a | H | >100 |

| 3b | Methyl | 100 |

| 3c | Ethyl | 50 |

| 3d | Propyl | 50 |

| 3e | Isopropyl | >100 |

| 3f | Butyl | 25 |

| 3g | Benzyl (B1604629) | 25 |

| 3h | Phenethyl | 10 |

IC₅₀: The half maximal inhibitory concentration. nih.gov

Anti-inflammatory Activity: Potential Mechanisms

The anti-inflammatory effects of this compound derivatives are believed to be multifactorial, involving the modulation of several key enzymatic and signaling pathways implicated in the inflammatory cascade. While direct studies on this compound are limited, research on structurally similar quinazoline and quinazolinone analogs provides significant insights into their potential mechanisms of action. These mechanisms predominantly include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, interference with the nuclear factor-kappa B (NF-κB) signaling pathway, and modulation of pro-inflammatory cytokines and mediators.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (PGs), key mediators of inflammation, pain, and fever. mdpi.com Some quinazolinone derivatives have been identified as potent inhibitors of COX enzymes, with a notable selectivity towards the inducible isoform, COX-2, which is upregulated during inflammation. nih.govnih.gov This selectivity is a desirable trait, as inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects. mdpi.com

For instance, a series of pyrazoloquinazoline derivatives were designed and evaluated for their dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX). nih.gov The 5-LOX enzyme is involved in the production of leukotrienes, another class of potent pro-inflammatory mediators. mdpi.com Dual inhibition of both COX-2 and 5-LOX pathways is a promising strategy for developing more effective anti-inflammatory agents with a broader spectrum of activity.

Research on novel 1,2,4-triazine-quinoline hybrids also highlights the potential for dual inhibition of COX-2 and 15-LOX. researchgate.net One of the most potent compounds from this series, hybrid 8e , demonstrated significant inhibitory activity against both enzymes. researchgate.net

Table 1: Inhibitory Activity of Quinazoline Derivatives on COX and LOX Enzymes

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazoloquinazoline derivatives | COX-2 / 5-LOX | Exhibited dual inhibitory activity. | nih.gov |

| 1,2,4-Triazine-quinoline hybrids | COX-2 / 15-LOX | Showed potent dual inhibition, with hybrid 8e being the most active. | researchgate.net |

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov The inhibition of the NF-κB signaling pathway represents a key target for anti-inflammatory drug development. nih.gov

Studies on (4-phenylamino)quinazoline alkylthiourea derivatives have identified them as novel inhibitors of NF-κB activation. nih.gov These compounds were found to selectively inhibit NF-κB activation in macrophage-like cells with low cytotoxicity, suggesting a favorable therapeutic window. nih.gov The development of these derivatives was aimed at enhancing NF-κB inhibition while reducing the off-target effects on the epidermal growth factor receptor (EGFR) kinase. nih.gov Furthermore, some 2-thiazole-5-yl-3H-quinazolin-4-one derivatives have been evaluated as inhibitors of NF-κB and AP-1 mediated transcription. orientjchem.org

Attenuation of Pro-inflammatory Cytokines and Mediators

The overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO), plays a central role in the pathogenesis of various inflammatory diseases. Several quinazoline derivatives have demonstrated the ability to suppress the production of these key molecules.

Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit NO synthesis and IL-6 secretion in murine macrophages. nih.gov One particular derivative, 4a , not only inhibited these inflammatory mediators but also alleviated neutrophil infiltration and tissue lesions in a model of acute lung injury. nih.gov This suggests that these compounds can effectively suppress cytokine-mediated inflammatory responses. Similarly, certain 1,2,4-triazine-quinoline hybrids have exhibited outstanding inhibition of TNF-α production. researchgate.net

Table 2: Effect of Quinazoline Derivatives on Pro-inflammatory Mediators

| Compound/Derivative Class | Mediator(s) Inhibited | Key Findings | Reference(s) |

|---|---|---|---|

| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | NO, IL-6 | Compound 4a inhibited NO and IL-6 secretion and reduced lung inflammation. | nih.gov |

| 1,2,4-Triazine-quinoline hybrids | TNF-α | Hybrid 8h showed potent inhibition of TNF-α production. | researchgate.net |

Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in inflammatory pathways. nih.gov Inhibition of PDEs, particularly PDE4 and PDE7, can lead to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and promotes the release of anti-inflammatory mediators. nih.gov

Recent research has explored quinazoline derivatives as potential PDE7 inhibitors. nih.gov By inhibiting PDE7, these compounds can modulate the activity of immune cells and suppress the expression of pro-inflammatory cytokines, offering another avenue for their anti-inflammatory effects. nih.gov

Future Perspectives in 3,4 Dihydro 2 1h Quinazolinethione Research

Development of Novel Synthetic Routes and Green Chemistry Applications

Future synthetic research on 3,4-dihydro-2(1H)-quinazolinethione is expected to focus on the development of more efficient, sustainable, and diverse synthetic methodologies. A key area of advancement lies in the expansion of one-pot, multi-component reactions. For instance, a one-pot, two-step synthesis has been successfully employed to create 3,4-dihydroquinazoline-2(1H)-thiones from o-azidobenzenealdehydes, aryl amines, and carbon disulfide. umb.edu This approach, which combines reductive amination and a Staudinger/aza-Wittig reaction, offers a streamlined route to these molecules. umb.edu

Further research will likely explore novel catalysts and reaction conditions to improve yields, reduce reaction times, and enhance the substrate scope of such multi-component reactions. bohrium.comnih.gov There is a growing emphasis on "green chemistry" principles, which aim to minimize the environmental impact of chemical processes. For this compound and its analogs, this includes the use of environmentally benign solvents like water, or even solvent-free reaction conditions. researchgate.netresearchgate.net The development of recyclable catalysts, such as those based on nanoparticles or solid supports, is another promising direction that aligns with green chemistry objectives. researchgate.net These greener synthetic strategies not only make the production of these compounds more sustainable but also often lead to simpler purification procedures and cost savings. researchgate.netgoogle.com

Advanced Computational Approaches in Design and Optimization

The role of computational chemistry in drug discovery is rapidly expanding, and future research on this compound will undoubtedly leverage these powerful tools for the rational design and optimization of new derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations will be instrumental in predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis. nih.govnih.gov

Molecular docking studies, for example, can elucidate the binding modes of this compound derivatives with their biological targets, providing insights into the key interactions that govern their potency and selectivity. nih.govnih.gov This information is crucial for designing new analogs with improved affinity and specificity. QSAR models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the most promising candidates for synthesis and testing. Furthermore, MD simulations can provide a dynamic picture of the ligand-receptor interactions, helping to assess the stability of the complex and refine the design of the next generation of inhibitors. nih.gov The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical computational tool that will guide the optimization of lead compounds, ensuring they possess favorable drug-like characteristics. nih.gov

Elucidation of Novel Biological Targets and Mechanisms

While research has identified several biological targets for the broader quinazoline (B50416) class of compounds, a significant future direction for this compound is the elucidation of novel and specific biological targets. Many quinazoline derivatives have shown activity against protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer. nih.gov The thione moiety in this compound may confer unique binding properties, potentially leading to the discovery of novel kinase inhibitors with distinct selectivity profiles.

Future research will likely involve high-throughput screening of this compound libraries against a wide range of biological targets to identify new therapeutic opportunities. Beyond kinases, other potential targets include enzymes such as tubulin, where some quinazolinone analogs have shown inhibitory activity, and G-protein coupled receptors. nih.govnih.govrsc.org The identification of novel targets will be coupled with detailed mechanistic studies to understand how these compounds exert their biological effects at the molecular level. This will involve a combination of biochemical assays, cell-based studies, and structural biology techniques to characterize the interactions between the compounds and their targets.

Exploration of New Therapeutic Applications

Building on the diverse biological activities observed for the quinazoline scaffold, a key area of future research will be the exploration of new therapeutic applications for this compound derivatives. While anticancer activity is a major focus, with many quinazoline-based compounds showing potent antiproliferative effects against various cancer cell lines, the therapeutic potential of these molecules extends to other disease areas. nih.govnih.gov

For instance, derivatives of the related quinazoline-2,4(1H,3H)-dione have been investigated for their antibacterial properties, suggesting that this compound analogs could be developed as novel antimicrobial agents to combat the growing threat of antibiotic resistance. nih.gov Additionally, the anti-inflammatory properties reported for some quinazoline derivatives open up the possibility of developing new treatments for inflammatory disorders. nih.gov The structural versatility of the this compound core allows for the generation of large and diverse chemical libraries, which can be screened for activity in a wide range of therapeutic areas, including neurodegenerative diseases and metabolic disorders. nih.gov

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The future of drug discovery lies in the integration of traditional chemical synthesis with emerging technologies in chemical biology. For this compound research, this means leveraging cutting-edge techniques to accelerate the discovery and development of new therapeutic agents. One such technology is DNA-encoded library (DEL) synthesis, which allows for the creation of vast libraries of compounds that can be rapidly screened against a variety of biological targets.

Furthermore, the use of chemical probes based on the this compound scaffold will be invaluable for target identification and validation. These probes can be used in chemoproteomics experiments to identify the cellular proteins that interact with a particular compound, providing crucial insights into its mechanism of action. The development of photo-affinity labels and clickable probes are examples of such tools. The integration of artificial intelligence and machine learning algorithms will also play a pivotal role in analyzing large datasets from high-throughput screening and in silico modeling, helping to identify promising lead compounds and predict their biological activities with greater accuracy.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 3,4-dihydro-2(1H)-quinazolinethione derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using β-lactam intermediates or palladium-catalyzed cyclopropane ring expansion . For example, N-(1′-alkoxy)cyclopropyl-2-haloanilines serve as starting reagents, with reaction temperature and catalyst loading (e.g., Pd(OAc)₂) critical for optimizing yield (reported up to 91% in some cases) . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity .

Q. How can researchers assess the basic pharmacological activity of this compound derivatives?

- Methodological Answer : Initial screening includes in vitro enzyme inhibition assays (e.g., MAO-B, AChE) using fluorometric or colorimetric substrates. For instance, compound C-7 (a derivative) showed MAO-B inhibition with IC₅₀ = 0.0029 μM in recombinant enzyme assays . Dose-response curves (0.1–100 μM) and kinetic analyses (Lineweaver-Burk plots) are used to determine inhibition mechanisms (competitive/non-competitive) .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm regiochemistry, particularly for thione vs. ketone tautomers. LC-MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrNO at m/z 226.07) . Melting points (e.g., 170–172°C for brominated derivatives) and FT-IR (C=S stretch at ~1250 cm⁻¹) further validate structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for dual-targeting therapies?

- Methodological Answer : Introduce substituents at positions 6 and 7 (e.g., methoxy, hydroxy) to enhance MAO-B/AChE dual inhibition. For example, 7-hydroxy derivatives showed improved BBB permeability (logP < 2.5) in PAMPA assays . Linker length optimization (e.g., C3–C5 alkyl chains) balances enzyme binding (MAO-B catalytic site vs. AChE PAS site) . Computational docking (AutoDock Vina) with MAO-B (PDB: 2V5Z) and AChE (PDB: 4EY7) refines substituent placement .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for these compounds?

- Methodological Answer : Discrepancies may arise from metabolic stability (e.g., CYP450-mediated oxidation) or BBB penetration. Address this via:

- Microsomal stability assays (e.g., rat liver microsomes, t₁/₂ > 30 min).

- In vivo electrophysiology (e.g., hippocampal slice recordings) to confirm target engagement .

- Pharmacokinetic profiling (IV/PO administration) measuring AUC, Cmax, and brain/plasma ratios .

Q. How do computational methods (DFT, MD simulations) predict the reactivity and stability of this compound derivatives?

- Methodological Answer : DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps to predict electrophilic reactivity (e.g., C=S bond polarization) . MD simulations (AMBER) model ligand-protein stability, highlighting key interactions (e.g., hydrogen bonding with MAO-B Tyr435) . Solubility parameters (Hansen solubility spheres) guide solvent selection for crystallization .

Q. What experimental designs mitigate toxicity risks in preclinical development of these derivatives?

- Methodological Answer : Conduct acute toxicity studies (OECD 423) in rodents, monitoring LD₅₀ and organ histopathology. For neurotoxicity, use in vitro assays (SH-SY5Y cell viability, IC₅₀ > 50 μM) and in vivo rotorod tests for motor coordination . Address skin sensitization (OECD 406) by analyzing IL-6/IL-8 release in HaCaT keratinocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.